Methyl 4-bromopiperidine-4-carboxylate
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Overview
Description
Methyl 4-bromopiperidine-4-carboxylate, with the chemical formula
C9H15BrNO2
, is a synthetic organic compound. It belongs to the class of piperidine derivatives and contains a bromine atom attached to the piperidine ring. This compound is used in various scientific and industrial applications due to its unique properties.Preparation Methods
a. Synthetic Routes
One common synthetic route for Methyl 4-bromopiperidine-4-carboxylate involves the bromination of piperidine-4-carboxylic acid. The reaction proceeds as follows:
- Piperidine-4-carboxylic acid reacts with bromine (Br₂) in an appropriate solvent (e.g., acetic acid or dichloromethane).
- The bromination occurs at the 4-position of the piperidine ring, resulting in the formation of this compound.
b. Industrial Production
Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yield and purity of the compound.
Chemical Reactions Analysis
Methyl 4-bromopiperidine-4-carboxylate can undergo various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups.
Reduction Reactions: Reduction with suitable reagents can convert the carbonyl group (C=O) to an alcohol (OH) group.
Esterification: Reacting with alcohols can yield different esters.
Common reagents include sodium borohydride (NaBH₄) for reduction and various nucleophiles for substitution reactions.
Scientific Research Applications
Methyl 4-bromopiperidine-4-carboxylate finds applications in:
Medicinal Chemistry: It serves as a building block for designing potential drug candidates.
Organic Synthesis: Researchers use it to create more complex molecules.
Agrochemicals: It may be used in the development of pesticides or herbicides.
Mechanism of Action
The exact mechanism of action for Methyl 4-bromopiperidine-4-carboxylate depends on its specific application. It could interact with biological targets, enzymes, or receptors, affecting cellular processes.
Comparison with Similar Compounds
While Methyl 4-bromopiperidine-4-carboxylate is unique due to its bromine substitution, similar compounds include Methyl 4-bromopyridine-2-carboxylate and related piperidine derivatives .
Remember that this compound’s properties and applications continue to be explored, making it an intriguing subject for scientific investigation
Properties
IUPAC Name |
methyl 4-bromopiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO2/c1-11-6(10)7(8)2-4-9-5-3-7/h9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DINVQXIGMLTQDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNCC1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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